Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an ethoxyphenyl group, and a hydroxyazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is often introduced using tert-butyl esters, which can be synthesized through direct esterification reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyazetidine moiety can interact with enzymes and receptors, influencing various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is unique due to its combination of a hydroxyazetidine ring and an ethoxyphenyl group.
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO4/c1-5-20-13-9-7-6-8-12(13)16(19)10-17(11-16)14(18)21-15(2,3)4/h6-9,19H,5,10-11H2,1-4H3 |
InChI Key |
CRDJACUHHPNWHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2(CN(C2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.